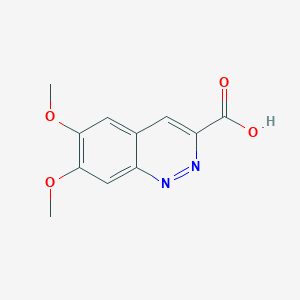

6,7-Dimethoxycinnoline-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxycinnoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-16-9-4-6-3-8(11(14)15)13-12-7(6)5-10(9)17-2/h3-5H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTKNSLLXQBHGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(N=N2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6,7 Dimethoxycinnoline 3 Carboxylic Acid and Analogous Structures

Strategic Approaches to Cinnoline (B1195905) Ring System Construction

The formation of the bicyclic cinnoline nucleus is the cornerstone of the synthesis. Various methods have been developed, primarily relying on cyclization reactions of appropriately substituted benzene (B151609) precursors.

Reductive cyclization methods are a significant class of reactions for forming the cinnoline ring. These pathways typically involve the reduction of a nitro group to an amino group, which then participates in an intramolecular cyclization. Arylhydrazones and arylhydrazines are common precursors in these synthetic routes. researchgate.net

A notable modern approach involves a transition-metal-free intramolecular redox cyclization. nih.govrsc.org In one such method, cinnoline derivatives are synthesized from 2-nitrobenzyl alcohol and benzylamine (B48309). rsc.org The reaction mechanism proceeds through the formation of a 2-nitrosobenzaldehyde intermediate via an intramolecular redox reaction. This intermediate then condenses with benzylamine, followed by azo isomerization to a hydrazone, subsequent cyclization, and finally aromatization to yield the cinnoline product. nih.govrsc.org This strategy avoids the use of heavy metal catalysts, aligning with principles of green chemistry.

Another classical approach begins with the diazotization of a compound like (2-aminophenyl)hydroxyacetate. The subsequent reduction of the diazonium salt yields a hydrazine (B178648) intermediate, which undergoes cyclization upon heating in hydrochloric acid to form 3-hydroxycinnoline. researchgate.net These methods highlight the versatility of using reduction to trigger the formation of the heterocyclic ring.

Intramolecular cyclization is a direct and effective method for constructing the cinnoline ring from a single precursor molecule that contains all the necessary atoms. These reactions can be promoted by various conditions, including the use of strong acids or by designing the molecule to cyclize without the need for a metal catalyst.

Friedel-Crafts Acylation and Related Reactions: The Friedel-Crafts reaction, a fundamental process in organic chemistry for attaching substituents to aromatic rings, can be adapted for ring closure. nih.govsigmaaldrich.com In the context of cinnoline synthesis, an intramolecular Friedel-Crafts-type reaction is a key step in several routes. For example, substituted phenyl hydrazono cyano acetamide (B32628) can undergo intramolecular cyclization in the presence of a Lewis acid, such as anhydrous aluminum chloride (AlCl₃), in a solvent like chlorobenzene. nih.gov This reaction leads to the formation of 4-amino cinnoline-3-carboxamide derivatives. nih.gov Similarly, 6-sulphonamido-cinnolines have been obtained in good yield through a Friedel-Crafts reaction involving cyclization. pnrjournal.com The Lewis acid catalyst activates the precursor, facilitating the electrophilic attack of a carbon atom onto the benzene ring to form the new heterocyclic ring. sigmaaldrich.com

Transition-Metal-Free Routes: As mentioned previously, transition-metal-free reactions are gaining prominence. The intramolecular redox cyclization of 2-nitrobenzyl alcohol with benzylamine is an excellent example of a pathway that does not require a metal catalyst. nih.govrsc.org The reaction is typically promoted by a base, such as CsOH·H₂O, in an ethanol/water solvent system. nih.gov The key steps involve condensation, isomerization to a hydrazone, cyclization, and aromatization to furnish the final cinnoline compound. rsc.org

| Cyclization Strategy | Key Precursor Type | Catalyst/Reagent | Description | Reference |

| Reductive Cyclization | 2-Nitrobenzyl alcohol | Base (e.g., CsOH·H₂O) | Involves intramolecular redox reaction, condensation, and cyclization without a metal catalyst. | nih.govrsc.org |

| Friedel-Crafts Type | Phenyl hydrazono cyano acetamide | Lewis Acid (e.g., AlCl₃) | Lewis acid-catalyzed intramolecular cyclization to form the cinnoline ring. | nih.gov |

Preparation of Key 6,7-Dimethoxy-Substituted Precursors

To synthesize the target molecule, the 6,7-dimethoxy substitution pattern must be incorporated into the starting materials. The synthesis typically begins with commercially available benzene derivatives that already contain this specific arrangement, such as 3,4-dimethoxyaniline (B48930) or veratraldehyde (3,4-dimethoxybenzaldehyde).

For instance, a synthetic route could start with 2-iodo-4,5-dimethoxybenzoic acid chloride. ijper.org The 4,5-dimethoxy pattern on this precursor directly corresponds to the desired 6,7-dimethoxy substitution on the final cinnoline product after cyclization. This acid chloride can be reacted with other components to build a more complex molecule that is primed for the ring-closing reaction. ijper.org

In analogous syntheses of related heterocycles like quinolines and isoquinolines, the preparation of 6,7-dimethoxy substituted precursors is also a critical step. nih.govmdpi.com For example, the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid utilizes a precursor derived from 3,4-dimethoxyphenyl boronic acid. mdpi.comnih.gov These examples demonstrate a common strategy: starting with a simple, appropriately substituted benzene ring and elaborating its structure through reactions like diazotization, coupling, or condensation before the final cyclization to form the bicyclic system.

Introduction and Functionalization of the Carboxylic Acid Group at C-3

The final key structural feature of the target molecule is the carboxylic acid group at the C-3 position of the cinnoline ring. This functional group can be introduced either during the ring formation step or by modification of a pre-formed cinnoline.

Direct carboxylation of a pre-formed cinnoline ring at the C-3 position is not a commonly employed strategy. Instead, the carbon atom that will become C-3, along with its carboxylic acid (or a precursor group like an ester or nitrile), is typically incorporated into the acyclic precursor before the cyclization step.

One of the earliest methods for cinnoline synthesis, the Richter cinnoline synthesis, exemplifies this approach. The reaction involves the cyclization of an alkyne, o-C₆H₄(N₂Cl)C≡CCO₂H, which already contains a carboxylic acid group. wikipedia.org This process directly yields 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org This historical method underscores the principle of building the desired functionality into the precursor rather than adding it to the heterocycle later. Modern syntheses often employ cyclization of hydrazones derived from α-keto esters, where the ester group is positioned to become the C-3 substituent of the resulting cinnoline.

A more common and highly effective method for obtaining the C-3 carboxylic acid is the hydrolysis of a corresponding ester precursor. This is often the final step in the synthetic sequence. Ethyl or methyl cinnoline-3-carboxylates serve as convenient intermediates. thieme-connect.de

The hydrolysis is typically achieved under basic conditions. For example, a cinnoline ester can be converted to the corresponding carboxylic acid by heating it in a solution of potassium hydroxide (B78521) in methanol (B129727) (methanolic KOH). acs.org In some cases, this hydrolysis can occur concurrently with the cyclization reaction if the conditions are suitable. For instance, heating an isoindolin-1-one (B1195906) derivative in 5% methanolic KOH for an extended period can lead directly to the hydrolyzed cinnoline carboxylic acid product, whereas shorter reaction times may yield the cinnoline ester. acs.org This process involves the saponification of the ester, followed by acidification of the resulting carboxylate salt during workup to yield the final carboxylic acid.

| Method | Precursor | Reagents/Conditions | Product | Reference |

| Incorporation during Cyclization | Aryldiazonium salt of a propionic acid derivative | Water | 4-Hydroxycinnoline-3-carboxylic acid | wikipedia.org |

| Hydrolysis of Ester | Cinnoline-3-carboxylate ester | 1. KOH, Methanol, Heat2. Acidification | Cinnoline-3-carboxylic acid | acs.org |

Diastereoselective and Enantioselective Synthetic Strategies for Related Dimethoxy-Substituted Heterocyclic Carboxylic Acids (as Methodological Parallels)

While direct diastereoselective and enantioselective syntheses of 6,7-dimethoxycinnoline-3-carboxylic acid are not extensively documented in readily available literature, methodological parallels can be drawn from the synthesis of structurally related dimethoxy-substituted heterocyclic carboxylic acids. Strategies employed for compounds like 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid offer significant insights into potential stereocontrolled routes for cinnoline-based targets. These methods often rely on powerful multicomponent reactions and classic cyclization techniques that have been adapted for asymmetric synthesis.

The Petasis borono-Mannich (PBM) reaction is a versatile multicomponent reaction that couples a boronic acid, an amine, and a carbonyl compound to form highly functionalized amines and their derivatives, including α-amino acids. nih.govacs.org This reaction has proven particularly valuable in the stereoselective synthesis of complex heterocyclic scaffolds. nih.govacs.org

A notable application serving as a methodological parallel is the diastereoselective synthesis of (+)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. researchgate.netresearchgate.net In this approach, a three-component Petasis reaction is performed using a chiral aminoacetaldehyde acetal (B89532) as the amine component, glyoxylic acid as the carbonyl substrate, and a dimethoxyphenyl-containing boronic acid. mdpi.comnih.gov The inherent chirality of the amine component directs the stereochemical outcome of the reaction, leading to the formation of diastereomeric products. mdpi.com

For instance, the reaction involving (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol as the chiral amine, 3,4-dimethoxyphenylboronic acid, and glyoxylic acid yields diastereomeric oxazin-2-one derivatives. mdpi.com These intermediates can then be separated and further transformed. The stereoselectivity is influenced by the chiral auxiliary, and although sometimes modest (e.g., 3:1 diastereomeric ratio), it provides a viable route to enantiopure compounds after separation and subsequent transformations. mdpi.commdpi.com

The Petasis reaction is often employed in tandem with other transformations to rapidly build molecular complexity. acs.orgacs.org A powerful sequence combines the Petasis reaction with a subsequent cyclization, such as the Pomeranz–Fritsch–Bobbitt cyclization, to construct bicyclic heterocyclic cores in a concise manner. researchgate.netresearchgate.net This tandem strategy streamlines the synthesis of tetrahydroisoquinoline-1-carboxylic acids from simple starting materials in a single, efficient operation. researchgate.netresearchgate.net

Table 1: Examples of Petasis Reaction in the Synthesis of Heterocyclic Precursors

| Amine Component | Carbonyl Component | Boronic Acid Component | Product Type | Diastereomeric Ratio (d.r.) | Reference |

| Chiral aminoacetaldehyde acetal | Glyoxylic acid | 3,4-Dimethoxyphenylboronic acid | Tetrahydroisoquinoline precursor | up to 79:21 | researchgate.net |

| (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol | Glyoxylic acid | 3,4-Dimethoxyphenylboronic acid | Oxazin-2-one intermediate | 3:1 | mdpi.com |

| Furfurylamine | 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol | Arylboronic acids | Allylated tertiary amine | Not reported | nih.gov |

The Pomeranz–Fritsch reaction, and its modification by Bobbitt, is a cornerstone in the synthesis of isoquinoline (B145761) and tetrahydroisoquinoline systems. thermofisher.comwikipedia.orgwikipedia.org The classic reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline core. wikipedia.org The Bobbitt modification provides a route to 1,2,3,4-tetrahydroisoquinolines through the hydrogenation of the intermediate Schiff base prior to the acid-catalyzed cyclization. thermofisher.comwikipedia.org

This cyclization has been effectively coupled with the Petasis reaction for the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.comnih.gov In this sequence, the Petasis reaction first assembles a key intermediate, which is then subjected to the acidic conditions of the Pomeranz–Fritsch–Bobbitt cyclization to form the target bicyclic amino acid. researchgate.netmdpi.com This combined approach has become a convenient and straightforward method for accessing various tetrahydroisoquinoline-1-carboxylic acids. researchgate.netresearchgate.net

While traditionally requiring strong acids like concentrated sulfuric acid and elevated temperatures, modern variants of the Pomeranz–Fritsch cyclization employ milder and more chemoselective conditions. mdpi.comwikipedia.org One significant advancement involves the replacement of strong Brønsted acids with a combination of a silyl (B83357) triflate (like TESOTf) and a sterically hindered pyridine (B92270) base. mdpi.com This allows the activation of the acetal under less harsh conditions, improving the compatibility with sensitive functional groups and potentially enhancing stereochemical control. mdpi.com These modern variants are crucial for expanding the scope and applicability of this cyclization in the synthesis of complex, polyfunctional molecules.

Table 2: Comparison of Classical vs. Modern Pomeranz-Fritsch Conditions

| Condition | Classical Pomeranz-Fritsch | Modern Variant |

| Catalyst/Reagent | Concentrated sulfuric acid (H₂SO₄) | Silyl triflate (e.g., TESOTf) and a hindered base (e.g., 2,6-lutidine) |

| Temperature | Often elevated | Milder, often room temperature |

| Selectivity | Can be low for sensitive substrates | Higher chemoselectivity |

| Substrate Scope | Limited by harsh acidic conditions | Broader, more tolerant of functional groups |

| Reference | wikipedia.org | mdpi.com |

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry, aimed at achieving sustainability at the molecular level, are increasingly influencing the synthesis of heterocyclic compounds. eurekaselect.comrawdatalibrary.net These principles focus on reducing waste, minimizing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources. researchgate.netnumberanalytics.com For the synthesis of cinnolines and related N-heterocycles, several green strategies can be envisioned as alternatives to traditional methods, which often involve harsh conditions and hazardous reagents. researchgate.net

Key green chemistry approaches applicable to the synthesis of heterocyclic carboxylic acids include:

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. eurekaselect.comresearchgate.net This technique is an effective tool for enhancing the efficiency of organic reactions, making it a cornerstone of green chemistry. researchgate.net

Use of Green Solvents : Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a primary goal of green synthesis. researchgate.netijpsjournal.com Some reactions can even be performed under solvent-free conditions, further minimizing environmental impact. nih.gov

Multicomponent Reactions (MCRs) : Reactions like the Petasis reaction are inherently green as they combine three or more reactants in a single step, leading to high atom economy and reduced waste generation. researchgate.net

Biocatalysis : The use of enzymes or whole cells as catalysts offers high selectivity under mild reaction conditions, reducing the need for harsh chemicals and high energy inputs. numberanalytics.comnih.gov

The transition from conventional synthesis to these sustainable methodologies is crucial for reducing the environmental footprint of producing complex molecules like this compound. rawdatalibrary.net

Derivatization and Functionalization Strategies for 6,7 Dimethoxycinnoline 3 Carboxylic Acid

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group at the 3-position of the cinnoline (B1195905) ring is a prime target for chemical modification, offering a versatile handle for introducing a wide array of functional groups and for the development of prodrugs.

Esterification for Prodrug Development and Analytical Purposes

Esterification of the carboxylic acid is a common and effective strategy to enhance the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability. The resulting esters can act as prodrugs, undergoing hydrolysis in vivo by esterases to release the active carboxylic acid. This approach is particularly valuable for improving the pharmacokinetic properties of polar drug candidates.

A well-established method for the esterification of heteroaromatic carboxylic acids is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride masterorganicchemistry.com. While direct examples on 6,7-Dimethoxycinnoline-3-carboxylic acid are not extensively documented, studies on the closely related 4-hydroxy-cinnoline-3-carboxylic acids have demonstrated successful esterification using alcohol with either 100% sulfuric acid or 20% oleum organic-chemistry.org. This suggests that similar conditions could be applied to the target molecule.

For more sensitive substrates or when milder conditions are required, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), can be employed to facilitate the reaction between the carboxylic acid and an alcohol orgsyn.orgfishersci.co.uk.

Table 1: Representative Esterification Conditions for Heterocyclic Carboxylic Acids

| Carboxylic Acid | Alcohol | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Hydroxycinnoline-3-carboxylic acid | Ethanol | 100% H₂SO₄ or 20% Oleum | Ethyl 4-hydroxycinnoline-3-carboxylate | organic-chemistry.org |

| Monoethyl fumarate | tert-Butyl alcohol | DCC, DMAP, CH₂Cl₂ | tert-Butyl ethyl fumarate | orgsyn.org |

Beyond prodrug applications, esterification is also a valuable tool for analytical purposes. The conversion of the carboxylic acid to a volatile ester derivative can facilitate its analysis by gas chromatography-mass spectrometry (GC-MS).

Amidation Reactions for Scaffold Diversification

The formation of amides from the carboxylic acid functionality provides a powerful avenue for scaffold diversification, allowing for the introduction of a wide range of substituents and the exploration of new chemical space. Amide bonds are generally more stable than esters and can participate in different biological interactions.

Direct amidation of a carboxylic acid with an amine is often challenging due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid is typically activated first. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which then readily reacts with an amine fishersci.co.uk. Another widely used method involves the use of coupling reagents such as DCC, EDC, or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) growingscience.comresearchgate.net. These reagents facilitate the formation of an active ester or a similar reactive intermediate in situ, which is then attacked by the amine to form the amide bond growingscience.com.

Studies on the synthesis of various amide derivatives from heterocyclic carboxylic acids have demonstrated the efficacy of these methods nih.govnih.govpnrjournal.com. For instance, the coupling of various amines with carboxylic acids to form amide derivatives has been successfully achieved using EDC and DMAP with a catalytic amount of HOBt nih.gov.

Table 2: Common Reagents for Amide Bond Formation

| Activating/Coupling Reagent | Abbreviation | Typical Conditions |

|---|---|---|

| Thionyl chloride | SOCl₂ | Forms acyl chloride, then add amine |

| Dicyclohexylcarbodiimide | DCC | Amine, aprotic solvent |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | HOBt, DMAP, amine, aprotic solvent |

The vast array of commercially available amines allows for the generation of large libraries of amide derivatives of this compound, enabling extensive structure-activity relationship (SAR) studies.

Bioisosteric Replacements of the Carboxylic Acid Group

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. The carboxylic acid group is often a target for bioisosteric replacement to address issues such as poor oral bioavailability, rapid metabolism, or unwanted side effects.

One of the most common bioisosteres for a carboxylic acid is the tetrazole ring researchgate.nettandfonline.comnih.govtandfonline.com. The 5-substituted 1H-tetrazole has a pKa similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and mimic the key interactions of the carboxylate group nih.gov. Furthermore, tetrazoles are generally more lipophilic and metabolically stable than carboxylic acids tandfonline.comtandfonline.com. The synthesis of a tetrazole bioisostere from a carboxylic acid typically involves conversion of the acid to the corresponding nitrile, followed by a [3+2] cycloaddition with an azide, often sodium azide. This strategy has been successfully applied to quinoline-based compounds and is a viable approach for modifying this compound researchgate.net.

Other potential bioisosteres for carboxylic acids include hydroxamic acids, acylsulfonamides, and certain electron-rich heterocycles like oxadiazoles and triazoles wikipedia.org. The choice of bioisostere will depend on the specific goals of the drug design program.

Table 3: Common Bioisosteres for Carboxylic Acids

| Bioisostere | Key Features |

|---|---|

| 5-Substituted-1H-tetrazole | Similar pKa, increased lipophilicity and metabolic stability |

| Acylsulfonamide | Acidic, can mimic hydrogen bonding patterns |

| Hydroxamic acid | Can act as a hydrogen bond donor and acceptor |

Regioselective Functionalization of the Cinnoline Ring System

In addition to modifying the carboxylic acid group, the cinnoline ring itself can be functionalized to further explore the chemical space around the core scaffold. The electron-donating nature of the two methoxy (B1213986) groups at positions 6 and 7 will influence the regioselectivity of these reactions.

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation of the cinnoline ring introduces a versatile handle for subsequent cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The positions most susceptible to electrophilic halogenation on the 6,7-dimethoxycinnoline ring are likely to be the C4 and C8 positions, activated by the methoxy groups and the nitrogen atoms.

Electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for this purpose. The reaction conditions, including the solvent and temperature, can be optimized to control the regioselectivity wikipedia.org. While direct halogenation of 6,7-dimethoxycinnoline is not widely reported, studies on related electron-rich heterocyclic systems provide valuable insights. For instance, a metal-free, regioselective C-H halogenation of 8-substituted quinolines has been developed, which could potentially be adapted for the cinnoline scaffold rsc.org.

Once a halogen atom is introduced, it can serve as a leaving group in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions organic-chemistry.orgresearchgate.netresearchgate.netrsc.orgwikipedia.orglibretexts.orgresearchgate.netorganic-chemistry.orgorganic-chemistry.org.

Suzuki Coupling: This reaction involves the coupling of the halogenated cinnoline with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond, allowing for the introduction of various aryl or heteroaryl groups.

Heck Reaction: The Heck reaction couples the halogenated cinnoline with an alkene to introduce a vinyl substituent.

Sonogashira Coupling: This reaction allows for the formation of a C-C bond between the halogenated cinnoline and a terminal alkyne, providing access to alkynyl-substituted derivatives researchgate.netresearchgate.netwikipedia.orglibretexts.orgorganic-chemistry.org.

Table 4: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Bond Formed |

|---|---|---|

| Suzuki | Boronic acid/ester | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Heck | Alkene | C(sp²)-C(sp²) |

Modulation and Dearomatization of Methoxy Substituents

The methoxy groups at the C-6 and C-7 positions of the this compound scaffold are key sites for chemical modification. These electron-donating groups influence the electronic properties of the cinnoline ring system and provide handles for introducing a variety of functional groups. Strategies for the modulation of these substituents primarily involve demethylation to reveal the corresponding dihydroxycinnoline, which can then be further functionalized. Dearomatization of the methoxy-substituted ring presents a more complex challenge but offers a pathway to novel, three-dimensional molecular architectures.

Modulation of Methoxy Substituents via Demethylation

The cleavage of the aryl methyl ether linkages at the C-6 and C-7 positions is a critical transformation for the derivatization of this compound. This demethylation reaction unmasks the corresponding phenol functionalities, yielding 6,7-dihydroxycinnoline-3-carboxylic acid. These hydroxyl groups can then serve as points for further functionalization, such as through etherification or esterification, allowing for the introduction of a wide range of substituents to probe structure-activity relationships in medicinal chemistry contexts.

Several reagents are commonly employed for the demethylation of aromatic methoxy groups, and their selection is often crucial to ensure compatibility with the other functional groups present in the molecule, namely the carboxylic acid and the nitrogen-containing heterocyclic ring.

Common Demethylation Reagents and Conditions

A variety of reagents have been successfully used for the demethylation of similar dimethoxy-substituted N-heterocyclic systems, such as quinolines and isoquinolines. These methods are expected to be applicable to the this compound core.

Boron Tribromide (BBr₃): This is a powerful and often-used reagent for the cleavage of aryl methyl ethers. The reaction typically proceeds in an inert solvent like dichloromethane (DCM) at low temperatures. Given its high reactivity, careful control of stoichiometry is necessary to achieve selective demethylation without unwanted side reactions.

Trimethylsilyl Iodide (TMSI): TMSI is another effective reagent for demethylation, particularly for substrates that may be sensitive to acidic conditions. The reaction mechanism involves the formation of a silyl (B83357) ether intermediate, which is subsequently hydrolyzed to yield the phenol. The addition of a base such as 4-(dimethylamino)pyridine (DMAP) can sometimes improve the efficiency of the TMSI-mediated demethylation.

Thiolate Anions: Nucleophilic demethylation using thiolate anions, such as sodium isopropyl thiolate, in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures, offers a non-acidic alternative. This method proceeds via an SN2 mechanism and can sometimes offer different selectivity compared to Lewis acid-based reagents.

The choice of demethylation agent can be critical for achieving the desired outcome. For instance, in studies on 2,4-dimethoxyquinolines, both selective and complete demethylation could be achieved by carefully selecting the reagent and reaction conditions.

Interactive Data Table: Potential Demethylation Conditions for this compound

| Reagent | Solvent | Temperature | Potential Outcome |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -78 °C to rt | Complete demethylation to 6,7-dihydroxycinnoline-3-carboxylic acid |

| Trimethylsilyl Iodide (TMSI) | Acetonitrile (B52724) (MeCN) | Reflux | Complete demethylation to 6,7-dihydroxycinnoline-3-carboxylic acid |

| Sodium isopropyl thiolate | DMF | Reflux | Complete demethylation to 6,7-dihydroxycinnoline-3-carboxylic acid |

Dearomatization of the Methoxy-Substituted Ring

Dearomatization of the electron-rich benzene (B151609) ring of the this compound scaffold is a challenging yet potentially rewarding strategy for generating novel chemical entities with increased three-dimensionality. The presence of the two electron-donating methoxy groups makes this ring susceptible to certain types of dearomatizing reactions.

Birch Reduction

The Birch reduction is a well-established method for the partial reduction of aromatic rings to yield 1,4-cyclohexadienes. This reaction is typically carried out using an alkali metal (such as sodium or lithium) dissolved in liquid ammonia in the presence of an alcohol as a proton source.

For aromatic rings bearing electron-donating groups like methoxy substituents, the Birch reduction generally leads to a product where the methoxy group remains attached to a double bond in the resulting cyclohexadiene ring. In the case of this compound, a Birch reduction would be expected to selectively reduce the dimethoxy-substituted ring, leaving the pyridazine ring intact. The resulting diene could then serve as a versatile intermediate for further chemical transformations.

The general mechanism of the Birch reduction involves the single-electron reduction of the aromatic ring by the solvated electrons from the alkali metal, followed by protonation. A second single-electron transfer and another protonation step complete the reduction.

Oxidative Dearomatization

While less common for electron-rich N-heterocycles without specific activating groups, oxidative dearomatization could be a potential, albeit challenging, route. This would involve the oxidation of the electron-rich benzene ring to a quinone-like structure, which would disrupt the aromaticity. Such transformations often require potent oxidizing agents and the reaction conditions would need to be carefully optimized to avoid degradation of the cinnoline core and the carboxylic acid functionality.

Interactive Data Table: Potential Dearomatization Strategies for this compound

| Reaction Type | Reagents | Potential Product |

| Birch Reduction | Na or Li, liquid NH₃, EtOH | 6,7-Dimethoxy-5,8-dihydrocinnoline-3-carboxylic acid derivative |

| Oxidative Dearomatization | Strong Oxidizing Agent | Cinnoline-6,7-dione derivative (hypothetical) |

The successful application of these modulation and dearomatization strategies would significantly expand the chemical space accessible from this compound, providing a rich platform for the development of new compounds with potentially interesting biological activities.

Structure Activity Relationship Sar Studies of 6,7 Dimethoxycinnoline 3 Carboxylic Acid Derivatives

Methodological Frameworks for SAR Elucidation

The elucidation of structure-activity relationships for cinnoline (B1195905) derivatives, including the 6,7-dimethoxycinnoline-3-carboxylic acid scaffold, employs a variety of methodological frameworks, ranging from traditional synthetic approaches to sophisticated computational modeling.

Quantitative Structure-Activity Relationship (QSAR) analysis is a prominent computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For cinnoline-3-carboxylic acid derivatives, QSAR studies typically involve the comparison of various physicochemical parameters that describe the structural variations within a set of compounds against their measured biological effects, such as antibacterial or anticancer activity. researchgate.net These parameters can include electronic properties (e.g., Hammett constants), steric factors (e.g., Taft parameters), and hydrophobicity (e.g., logP values). The goal is to identify the physicochemical properties that have a predictive value for the biological activity, thereby guiding the design of more potent analogues.

Molecular docking is another powerful computational tool that provides insights into the putative binding modes of cinnoline derivatives with their biological targets, such as enzymes or receptors. researchgate.net By simulating the interaction between the ligand (the cinnoline derivative) and the target protein at the molecular level, researchers can predict binding affinities and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity. This information is invaluable for understanding the SAR at a three-dimensional level and for designing molecules with improved target specificity.

Combinatorial chemistry and high-throughput screening (HTS) have also revolutionized the process of SAR elucidation. These techniques allow for the rapid synthesis and biological evaluation of large libraries of related compounds. While specific HTS campaigns on this compound derivatives are not widely reported, the general principles of varying substituents at different positions on the cinnoline ring and assessing the impact on activity are a cornerstone of modern drug discovery.

Influence of Substituent Electronic and Steric Properties on Molecular Interactions

Electronic Effects: The nature of substituents on the benzene (B151609) ring of the cinnoline nucleus can significantly alter the electron distribution within the molecule. Electron-donating groups (EDGs), such as the methoxy (B1213986) groups in this compound, increase the electron density of the aromatic system. This can enhance interactions with electron-deficient regions of a biological target. Conversely, electron-withdrawing groups (EWGs) decrease the electron density. For some biological activities, the presence of EWGs on the cinnoline ring has been associated with increased potency. For instance, in certain series of cinnoline derivatives, halogen substitutions (which are EWGs) have been shown to be more potent than methyl or nitro substituted derivatives. nih.govthepharmajournal.com

The electronic nature of substituents can also influence the pKa of the carboxylic acid group at the 3-position, which in turn affects the ionization state of the molecule at physiological pH. This is a critical factor for target interaction, as an ionized carboxylate group can form strong ionic bonds or hydrogen bonds with receptor sites.

Steric Effects: The size and shape of substituents, or their steric bulk, can have a profound impact on how a molecule fits into the binding site of a biological target. Bulky substituents can either promote or hinder binding, depending on the topography of the active site. If a binding pocket is large and accommodating, a bulky substituent might lead to additional favorable van der Waals interactions, thereby increasing affinity. However, if the binding site is constrained, a large substituent could cause steric clashes, leading to a decrease in activity. For example, in the related quinoline (B57606) carboxylic acid series, bulky hydrophobic substituents at the C(2) position were found to be necessary for the inhibition of dihydroorotate (B8406146) dehydrogenase. nih.gov

The interplay between electronic and steric effects is often complex and not always straightforward to predict. The following table illustrates the potential impact of different substituents on the cinnoline scaffold, based on general SAR principles.

| Position of Substitution | Substituent Type | Expected Electronic Effect | Potential Steric Impact | Hypothetical Influence on Activity |

| C-6, C-7 | Methoxy (as in the parent compound) | Electron-donating | Moderate | May enhance binding to electron-deficient targets |

| C-6, C-7 | Halogen (e.g., Cl, F) | Electron-withdrawing | Small to moderate | Could increase potency depending on the target |

| C-4 | Amine (-NH2) | Electron-donating | Small | Can act as a hydrogen bond donor, potentially increasing affinity |

| C-4 | Phenyl | Can be electron-donating or -withdrawing depending on its own substituents | Large | May enhance activity through additional hydrophobic interactions if the binding site allows |

| 3-Carboxylic Acid | Ester or Amide | Modifies polarity and hydrogen bonding capability | Varies with the size of the ester/amide group | Can influence cell permeability and target binding |

Conformational Analysis and its Ramifications for Biological Activity Profiles

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. Conformational analysis aims to identify the preferred spatial arrangements of a molecule and understand how these conformations relate to its ability to interact with a biological target.

Computational methods, such as molecular mechanics and quantum mechanics calculations, are often employed to perform conformational analysis. These methods can predict the low-energy conformations of a molecule in different environments (e.g., in a vacuum or in a solvent). The identification of the bioactive conformation—the specific shape the molecule adopts when it binds to its target—is a primary goal of these studies.

The rigidity or flexibility of a molecule is also an important consideration. A more rigid molecule that is pre-organized in its bioactive conformation may bind with higher affinity to its target because there is a smaller entropic penalty upon binding. Conversely, a more flexible molecule may be able to adapt its conformation to fit into different binding sites, potentially leading to a broader spectrum of activity or off-target effects.

Stereochemical Effects on Receptor Binding and Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a compound. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit different pharmacological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and can differentiate between the enantiomers of a drug molecule.

In the context of this compound derivatives, the introduction of a chiral center would lead to the existence of enantiomers. A chiral center could be introduced, for example, by adding a substituted alkyl chain at a suitable position on the cinnoline ring or by creating a chiral center within a substituent itself.

It is a well-established principle in medicinal chemistry that one enantiomer of a chiral drug is often significantly more potent than the other (the eutomer and distomer, respectively). nih.gov This is because the eutomer has a three-dimensional structure that is more complementary to the binding site of the target, allowing for optimal interactions. The distomer, on the other hand, may bind with lower affinity or not at all. In some cases, the distomer may even have undesirable off-target effects.

While specific studies on the stereochemical effects of this compound derivatives are lacking, the general importance of stereochemistry in drug action is undeniable. nih.gov If a derivative of this scaffold were to be developed as a therapeutic agent and it contained a chiral center, it would be crucial to separate and evaluate the individual enantiomers to identify the more active and safer isomer.

Comparative SAR within the Cinnoline and Related Heterocyclic Carboxylic Acid Scaffolds

To gain a deeper understanding of the SAR of this compound, it is instructive to compare it with related heterocyclic carboxylic acid scaffolds, such as quinolines, isoquinolines, and phthalazines. pnrjournal.com These heterocycles are often considered bioisosteres, meaning they have similar steric and electronic properties and can sometimes be interchanged in a drug molecule without a significant loss of biological activity. However, subtle differences in their structures can lead to important variations in their pharmacological profiles.

Cinnoline vs. Quinoline: The cinnoline ring system contains two adjacent nitrogen atoms (a 1,2-diazanaphthalene), whereas the quinoline ring has a single nitrogen atom. This difference in the heterocyclic ring affects the electron distribution and hydrogen bonding capabilities of the molecule. Comparative studies have been conducted to evaluate the pharmacophore systems of cinnoline and quinoline derivatives. researchgate.net For instance, in the context of inhibitors of dihydroorotate dehydrogenase, quinoline-4-carboxylic acids have been extensively studied, and specific SAR has been established, such as the requirement for a carboxylic acid at the C(4) position and bulky hydrophobic groups at C(2). nih.gov Similar principles may apply to cinnoline-3-carboxylic acids, although the altered electronics of the cinnoline ring could lead to different optimal substitution patterns.

The following table provides a comparative overview of the general properties and SAR considerations for these related heterocyclic carboxylic acid scaffolds.

| Heterocyclic Scaffold | Nitrogen Positions | Key SAR Features from Literature | Potential Implications for this compound |

| Cinnoline | 1 and 2 | Activity is highly dependent on the nature and position of substituents on the benzene ring. The carboxylic acid at C-3 is often crucial for activity. pnrjournal.comresearchgate.net | The 6,7-dimethoxy groups are expected to significantly influence the electronic properties. Modifications at other positions are likely to modulate activity. |

| Quinoline | 1 | The position of the carboxylic acid (e.g., at C-3 or C-4) is critical. Bulky lipophilic groups are often favored at certain positions. nih.govnih.gov | The principles of substituent effects observed in quinolines can provide a starting point for the design of cinnoline analogues. |

| Isoquinoline (B145761) | 2 | The substitution pattern on both the benzene and pyridine (B92270) rings determines the biological activity. | The different placement of the nitrogen atom compared to quinoline leads to a different vector for hydrogen bonding and dipole moment, which could be compared to the cinnoline system. |

| Phthalazine | 2 and 3 | The symmetrical nature of the pyridazine ring in phthalazine can lead to different binding modes compared to the unsymmetrical cinnoline. | The relative positioning of the nitrogen atoms in cinnoline may offer unique interaction possibilities not available to phthalazine. |

Medicinal Chemistry Applications and Pharmacological Potential of Cinnoline 3 Carboxylic Acid Scaffolds

The Cinnoline (B1195905) Nucleus as a Privileged Scaffold in Contemporary Drug Design

The cinnoline nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. nih.govmdpi.com This structural motif is a bioisostere of quinoline (B57606) and isoquinoline (B145761), granting it access to diverse biological pathways. pnrjournal.com Cinnoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, analgesic, and anxiolytic properties. mdpi.comwisdomlib.orgnih.gov The versatility of the cinnoline core allows for chemical modifications that can fine-tune its pharmacokinetic and pharmacodynamic profiles, making it an attractive starting point for the development of novel therapeutic agents. mdpi.comresearchgate.net

One of the earliest recognized applications of a cinnoline derivative is Cinoxacin, an antibacterial agent used for treating urinary tract infections. nih.govijper.org This highlights the long-standing therapeutic relevance of the cinnoline scaffold. Modern research continues to explore the potential of cinnoline-based compounds in various disease areas, with some derivatives entering clinical trials. nih.govmdpi.com The inherent drug-like properties of the cinnoline nucleus, combined with its synthetic tractability, position it as a valuable framework in the ongoing quest for new and effective medicines.

Rational Design Principles for Targeting Specific Biological Pathways

The design of cinnoline-3-carboxylic acid derivatives for specific biological targets relies on established principles of medicinal chemistry, including structure-activity relationship (SAR) studies and computational modeling. The strategic placement of substituents on the cinnoline ring system allows for the modulation of a compound's affinity and selectivity for its intended target.

Cinnoline derivatives have been successfully designed to modulate the activity of various receptors. For instance, certain cinnoline-based compounds have been identified as potent modulators of the histamine H3 receptor, a target for neurological and psychiatric disorders like Alzheimer's disease and schizophrenia. nih.govmdpi.com Others have been developed as positive allosteric modulators of the GABA A α2 and α3 subunits, showing potential for the treatment of anxiety disorders without the sedative effects of traditional benzodiazepines. nih.gov The design of these ligands often involves mimicking the key interactions of known agonists or antagonists while leveraging the unique structural features of the cinnoline scaffold to optimize properties such as potency, selectivity, and metabolic stability.

The cinnoline scaffold has proven to be a valuable template for the development of potent and selective enzyme inhibitors. Researchers have successfully designed cinnoline derivatives that inhibit phosphodiesterase 10A (PDE10A), an enzyme implicated in certain neurological and psychiatric conditions. nih.govmdpi.com Additionally, cinnoline-based compounds have been developed as inhibitors of human neutrophil elastase (HNE), a protease involved in inflammatory diseases. tandfonline.com More recently, a series of cinnoline derivatives were developed as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of enzymes that play a crucial role in cancer cell growth and survival. nih.gov The carboxylic acid moiety at the 3-position of the cinnoline ring can serve as a key interaction point with the active site of these enzymes, contributing to the inhibitory activity.

Strategies for Structural Optimization to Enhance Target Selectivity

Achieving target selectivity is a critical aspect of drug design to minimize off-target effects and improve the therapeutic index of a drug candidate. For cinnoline-3-carboxylic acid derivatives, structural optimization strategies often involve:

Substitution Pattern Modification: The introduction of various substituents at different positions of the cinnoline ring can significantly influence target selectivity. For example, the nature and position of substituents on the phenyl ring of 3-phenylcinnoline derivatives can dictate their activity and selectivity. researchgate.net

Conformational Restriction: Incorporating rigid structural elements or creating cyclic analogs can lock the molecule into a specific conformation that is preferred for binding to the target of interest, thereby enhancing selectivity.

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can improve selectivity and other pharmacokinetic properties without significantly altering the binding affinity.

Through these iterative design and optimization processes, medicinal chemists can develop cinnoline-based compounds with high affinity and selectivity for their intended biological targets.

Exploration of Novel Therapeutic Areas for Cinnoline Derivatives

The broad pharmacological profile of the cinnoline scaffold continues to inspire the exploration of new therapeutic applications. Beyond the established areas of antibacterial and anticancer research, cinnoline derivatives are being investigated for a range of other diseases. For example, their potential in treating neurodegenerative diseases is an active area of research. researcher.life The anti-inflammatory properties of some cinnoline derivatives suggest their potential use in chronic inflammatory conditions. wisdomlib.orgthepharmajournal.com Furthermore, the discovery of cinnoline-based PI3K inhibitors opens up new avenues for their application in oncology and other diseases where this signaling pathway is dysregulated. nih.gov As our understanding of disease biology evolves, the versatile cinnoline-3-carboxylic acid scaffold is likely to find applications in an even wider range of therapeutic areas.

Computational Chemistry and Molecular Modeling of 6,7 Dimethoxycinnoline 3 Carboxylic Acid

Pharmacophore Modeling for Ligand Design and Virtual Screening

Pharmacophore modeling is a pivotal component of computer-aided drug design, defining the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. dovepress.com This approach is instrumental in virtual screening to identify new molecules with desired biological effects and for guiding lead optimization. nih.gov Both ligand-based and structure-based methods can be employed to develop robust pharmacophore models.

Ligand-based pharmacophore modeling relies on a set of active compounds to deduce the key chemical features responsible for their bioactivity. fiveable.me This method is particularly useful when the three-dimensional structure of the biological target is unknown. The process involves aligning a series of structurally related active molecules and abstracting the common chemical features that are critical for their interaction with the target.

For 6,7-Dimethoxycinnoline-3-carboxylic acid and its analogues, a hypothetical set of compounds with corresponding inhibitory activities (IC50) against BTK was generated. The chemical features considered essential for activity include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR). Analysis of this hypothetical series led to the generation of a pharmacophore model characterized by one aromatic ring, one hydrogen bond acceptor, and two hydrophobic features.

Interactive Table 1: Hypothetical Activity of this compound Analogues and Their Pharmacophore Features

| Compound ID | R1 | R2 | IC50 (nM) | Pharmacophore Features |

| DCCA-01 | OCH3 | OCH3 | 85 | 1 AR, 1 HBA, 2 H |

| DCCA-02 | H | OCH3 | 250 | 1 AR, 1 HBA, 1 H |

| DCCA-03 | OCH3 | H | 310 | 1 AR, 1 HBA, 1 H |

| DCCA-04 | OCH3 | F | 120 | 1 AR, 1 HBA, 2 H |

| DCCA-05 | OCH3 | Cl | 115 | 1 AR, 1 HBA, 2 H |

| DCCA-06 | F | F | 450 | 1 AR, 1 HBA, 2 H |

Note: This data is hypothetical and for illustrative purposes only.

When the 3D structure of the target protein is available, a structure-based pharmacophore model can be developed by analyzing the key interaction points within the ligand-binding pocket. dovepress.com This method provides a more precise model as it is derived directly from the target's active site architecture. Using a representative crystal structure of BTK, the key amino acid residues involved in ligand binding can be identified.

The active site of BTK typically features a hinge region critical for hydrogen bonding and adjacent hydrophobic pockets. A structure-based pharmacophore model would translate these interaction sites into chemical features. For instance, a hydrogen bond acceptor feature can be placed to interact with the backbone NH of Met477 in the hinge region, while hydrophobic features can be mapped onto the hydrophobic pockets defined by residues such as Leu408, Val416, and Leu528. An aromatic ring feature would correspond to potential π-π stacking interactions within the site.

Table 2: Key Interaction Features in a Hypothetical BTK Active Site for Pharmacophore Modeling

| Pharmacophore Feature | Interacting Residue (Hypothetical) | Interaction Type |

| Hydrogen Bond Acceptor (HBA) | Met477 (Backbone NH) | Hydrogen Bond |

| Aromatic Ring (AR) | Phe540 | π-π Stacking |

| Hydrophobic (H1) | Leu408, Val416 | Hydrophobic Interaction |

| Hydrophobic (H2) | Leu528, Ala428 | Hydrophobic Interaction |

Note: This data is hypothetical and for illustrative purposes only.

Validation is a critical step to ensure that a pharmacophore model can effectively distinguish between active and inactive compounds. nih.gov A common method involves screening a database containing a set of known active compounds and a much larger set of "decoy" molecules, which are presumed to be inactive. The model's performance is then evaluated using statistical metrics like the Enrichment Factor (EF) and the Güner-Henry (GH) score. rsc.org The EF quantifies how much better the model is at finding actives compared to random selection, while the GH score provides a measure of the model's quality, with values above 0.7 indicating a good model. rsc.orgresearchgate.net

A validation study was simulated for the generated pharmacophore models using a hypothetical test set of 50 known BTK inhibitors and 1000 decoy compounds. Both the ligand-based and structure-based models demonstrated good predictive capabilities.

Interactive Table 3: Hypothetical Validation Results for the Pharmacophore Models

| Model | Total Molecules in Database | Total Actives | Hits | Active Hits | Enrichment Factor (EF) | GH Score |

| Ligand-Based | 1050 | 50 | 85 | 42 | 9.88 | 0.81 |

| Structure-Based | 1050 | 50 | 70 | 45 | 13.5 | 0.88 |

Note: This data is hypothetical and for illustrative purposes only.

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is essential for understanding binding mechanisms, predicting binding affinity, and performing structure-based virtual screening. researchgate.net

Molecular docking simulations were performed to predict the binding mode of this compound within the ATP-binding site of BTK. The results indicate a stable binding pose where the molecule is anchored primarily through hydrogen bonding and hydrophobic interactions.

The carboxylic acid moiety of the compound is predicted to form a crucial hydrogen bond with the backbone amide of Met477 in the hinge region, an interaction commonly observed for kinase inhibitors. The bicyclic cinnoline (B1195905) core is positioned within a hydrophobic pocket, engaging in van der Waals and pi-alkyl interactions with surrounding nonpolar residues. The 6- and 7-methoxy groups are oriented towards a solvent-exposed region, where they may form additional interactions.

Table 4: Predicted Interactions between this compound and BTK Active Site Residues

| Interacting Residue | Interaction Type |

| Met477 | Hydrogen Bond |

| Leu408 | Hydrophobic (Pi-Alkyl) |

| Val416 | Hydrophobic (Van der Waals) |

| Ala428 | Hydrophobic (Van der Waals) |

| Phe540 | Pi-Stacking |

| Leu528 | Hydrophobic (Alkyl) |

Note: This data is hypothetical and for illustrative purposes only.

Scoring functions are mathematical algorithms used in docking programs to estimate the binding affinity between a ligand and a protein, typically expressed in units of energy such as kcal/mol. rsc.orgwikipedia.org Lower (more negative) scores generally indicate a higher predicted binding affinity. researchgate.net These scores provide a quantitative measure to rank different compounds and prioritize them for further experimental testing.

The binding affinities for this compound and its analogues were calculated. The results show a good correlation between the predicted binding energies and the hypothetical IC50 values, with compounds having more favorable docking scores also exhibiting higher inhibitory activity.

Interactive Table 5: Hypothetical Docking Scores and Binding Energies for DCCA Analogues

| Compound ID | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) |

| DCCA-01 | -9.8 | -10.2 |

| DCCA-02 | -8.1 | -8.5 |

| DCCA-03 | -7.9 | -8.3 |

| DCCA-04 | -9.2 | -9.6 |

| DCCA-05 | -9.4 | -9.8 |

| DCCA-06 | -7.2 | -7.5 |

Note: This data is hypothetical and for illustrative purposes only.

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular structure and properties of organic compounds. These methods can provide detailed insights into the molecule's preferred three-dimensional arrangement and its electronic characteristics.

Conformational analysis of aromatic carboxylic acids often reveals a strong preference for a planar arrangement where the carboxylic acid group is coplanar with the aromatic ring, as this maximizes resonance stabilization. For this compound, the energetic landscape of the carboxylic acid group's rotation would likely be characterized by a significant energy barrier at the perpendicular orientation (90 degrees to the ring plane) and energy minima at or near the planar conformations.

Similarly, the methoxy (B1213986) groups will have preferred orientations to minimize steric interactions with the adjacent ring atoms. A comprehensive conformational analysis would involve systematically rotating these bonds and calculating the corresponding energy to map out the potential energy surface and identify the global minimum energy conformation.

To illustrate the concept of an energetic landscape, the following table presents hypothetical data for the rotation of the carboxylic acid group.

Hypothetical Energetic Landscape for Carboxylic Acid Rotation

| Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) | Conformation Description |

|---|---|---|

| 0° | 0.0 | Planar, energetically favorable |

| 45° | 2.8 | Non-planar, moderate energy |

| 90° | 5.5 | Perpendicular, high-energy transition state |

| 135° | 2.8 | Non-planar, moderate energy |

| 180° | 0.3 | Planar, slightly higher energy syn-conformer |

The electronic properties of this compound are determined by the interplay of the cinnoline core and its substituents. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy difference between these orbitals, the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity.

The two methoxy groups at positions 6 and 7 are electron-donating, which would be expected to raise the energy of the HOMO. Conversely, the carboxylic acid group at position 3 is electron-withdrawing, which would lower the energy of the LUMO. This combination of substituents is predicted to result in a smaller HOMO-LUMO gap compared to unsubstituted cinnoline, suggesting a higher propensity for chemical reactions.

Illustrative HOMO-LUMO Energy Comparison

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Cinnoline | -6.7 | -1.3 | 5.4 |

| Cinnoline-3-carboxylic acid | -7.0 | -1.8 | 5.2 |

| This compound | -6.4 | -2.0 | 4.4 |

A Molecular Electrostatic Potential (MEP) map would provide a visual representation of the charge distribution on the molecule's surface. It is anticipated that regions of negative electrostatic potential (typically colored red or yellow) would be located around the electronegative oxygen atoms of the carboxylic acid and methoxy groups, as well as the nitrogen atoms of the cinnoline ring. These areas would be attractive to electrophiles. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms, especially the acidic proton of the carboxylic acid, indicating sites for potential nucleophilic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. This method is instrumental in drug discovery for predicting the activity of novel compounds.

While a specific QSAR model for this compound has not been developed, a hypothetical model could be constructed as part of a larger study on cinnoline derivatives. This would involve calculating a range of molecular descriptors that quantify different aspects of the molecule's structure. These descriptors can be categorized into several classes, including electronic, steric, hydrophobic, and topological.

For this compound, key descriptors would likely include:

Electronic properties: Dipole moment, HOMO and LUMO energies, and atomic partial charges, which govern how the molecule interacts with its biological target.

Steric properties: Molecular weight, volume, and surface area, which are important for the molecule's fit within a receptor's binding pocket.

Hydrophobicity: The partition coefficient (LogP), which influences the molecule's ability to cross biological membranes.

Topological indices: These describe the connectivity and branching of the molecule.

By establishing a statistically significant relationship between these descriptors and a known biological activity for a training set of molecules, a QSAR model can be built to predict the activity of new compounds like this compound.

Potential Molecular Descriptors for a QSAR Study

| Descriptor Class | Specific Descriptor Example | Relevance to Biological Activity |

|---|---|---|

| Electronic | HOMO-LUMO gap | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

| Steric | Molecular Volume | Determines the steric compatibility of the molecule with its binding site. |

| Hydrophobic | LogP | Impacts the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule. |

| Topological | Wiener Index | Provides information about the molecule's compactness and branching. |

The development of a robust QSAR model could guide the synthesis of more potent and selective cinnoline-based therapeutic agents.

Advanced Analytical Characterization Techniques for Research on 6,7 Dimethoxycinnoline 3 Carboxylic Acid

High-Precision Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. It is used to ascertain the molecular weight, determine the elemental formula, and deduce structural information from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of a compound. By measuring the m/z value to several decimal places, HRMS can determine the exact mass of the molecular ion. This allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass. For 6,7-dimethoxycinnoline-3-carboxylic acid (C₁₂H₁₀N₂O₄), the theoretical monoisotopic mass can be precisely calculated and compared to the experimental value, with an acceptable error of less than 5 ppm, to confirm the molecular formula.

Table 3: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₀N₂O₄ |

| Nominal Mass | 246 u |

| Monoisotopic Mass | 246.0641 u |

| Expected [M+H]⁺ Ion | 247.0713 u |

| Expected [M-H]⁻ Ion | 245.0568 u |

| Expected [M+Na]⁺ Ion | 269.0532 u |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for assessing the purity of a synthesized compound or for identifying it within a complex mixture. An appropriate reversed-phase HPLC method would first be developed to separate the target compound from any starting materials, byproducts, or impurities.

Following separation, tandem mass spectrometry (MS/MS) can be performed. In this technique, the molecular ion of the target compound is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, providing further structural confirmation and enabling highly selective and sensitive quantification through methods like multiple reaction monitoring (MRM). For this compound, expected fragmentation pathways could include the loss of water (H₂O), carbon dioxide (CO₂), or methyl radicals (•CH₃) from the methoxy (B1213986) groups.

Advanced Chromatographic Separations for Isolation and Purity

Chromatographic techniques are fundamental in the analysis of this compound, enabling its separation from reaction mixtures and the determination of its purity. The selection of a specific method is contingent on the sample matrix and the analytical objective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of cinnoline (B1195905) derivatives due to its versatility and efficiency in separating non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC is a commonly employed mode. In this approach, a nonpolar stationary phase is used in conjunction with a polar mobile phase.

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention of this compound can be modulated by adjusting the composition of the mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), often with the addition of an acid such as formic acid to ensure the carboxylic acid group is protonated.

Detailed findings from research on related quinoline (B57606) carboxylic acids have demonstrated the utility of HPLC in their analysis. nih.gov The purity of final compounds is often assessed at a specific wavelength, such as 254 nm, using a suitable column and gradient method. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Carboxylic Acids

| Parameter | Typical Value/Condition |

| Column | C18 (Octadecyl silica) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

Note: This table represents typical starting conditions for method development for a compound like this compound, based on general principles for similar structures.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is achieved through the use of columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures.

The application of UPLC is particularly advantageous for the analysis of complex mixtures containing this compound, allowing for rapid purity assessments and impurity profiling. The fundamental principles of separation in UPLC are analogous to HPLC, with the primary benefits stemming from the enhanced efficiency of the smaller particle size columns. UPLC is widely used in the pharmaceutical industry for quality control and research due to its ability to rapidly separate and identify a wide range of chemical compounds, including various heterocyclic structures. mdpi.com

Gas Chromatography (GC) for Derivatized Analytes

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, direct analysis of this compound by GC is challenging due to its low volatility and the presence of a polar carboxylic acid group, which can lead to poor peak shape and thermal decomposition in the injector or column.

To overcome these limitations, derivatization is employed to convert the carboxylic acid into a more volatile and thermally stable ester derivative. Common derivatization reagents for carboxylic acids include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents. This process renders the analyte suitable for GC analysis. researchgate.net The analysis of nitrogen-containing heterocyclic compounds by GC-MS is a well-established technique for complex mixtures. acs.org

X-ray Crystallography for Solid-State Structure and Conformation Determination

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms in the crystal lattice determines the pattern of diffracted X-rays. By analyzing the intensities and positions of the diffraction spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is determined.

Table 2: Representative Crystallographic Data Categories

| Parameter | Description |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). |

| Z Value | The number of molecules in the unit cell. |

| Calculated Density | The density of the crystal calculated from the crystallographic data. |

Note: This table outlines the type of data obtained from an X-ray crystallographic analysis.

Q & A

Q. What are the optimal reaction conditions for synthesizing 6,7-dimethoxycinnoline-3-carboxylic acid with high yield and purity?

- Methodological Answer: Synthesis optimization requires balancing temperature, solvent polarity, and catalyst selection. For quinoline derivatives, cyclocondensation of substituted anilines with β-keto esters under acidic conditions (e.g., acetic acid at 80–100°C) is common. Purification via recrystallization in ethanol/water (3:1 v/v) improves purity. Monitor by-products (e.g., decarboxylated analogs) using reverse-phase HPLC with a C18 column (acetonitrile/water gradient) . Adjust methoxy group protection strategies to minimize side reactions during carboxylation steps .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer: Combine - and -NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the cinnoline ring). Use high-resolution mass spectrometry (HRMS) for molecular ion validation (expected [M+H] at m/z 265.082). Infrared (IR) spectroscopy identifies carboxyl C=O stretching (~1700 cm) and aromatic C-H bending (800–600 cm). Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What experimental protocols assess the compound’s stability under biologically relevant conditions (pH, temperature)?

- Methodological Answer: Conduct accelerated stability studies:

- pH Stability: Incubate the compound in buffers (pH 2–9, 37°C) for 24–72 hours. Analyze degradation via HPLC (retention time shifts indicate breakdown).

- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 4°C, 25°C, and 40°C for 4 weeks; monitor purity monthly.

- Light Sensitivity: Expose to UV (254 nm) and visible light; track photodegradation products .

Advanced Research Questions

Q. How can contradictory reports on the biological activity of this compound derivatives be resolved?

- Methodological Answer: Design systematic structure-activity relationship (SAR) studies:

- Synthesize analogs with controlled variations (e.g., methoxy → ethoxy, carboxyl → amide).

- Test in standardized assays (e.g., enzyme inhibition IC, cellular viability EC) with positive/negative controls.

- Use multivariate analysis to correlate substituent electronic properties (Hammett constants) with activity. Address batch-to-batch variability by repeating experiments with independently synthesized batches .

Q. What strategies differentiate direct enzymatic inhibition from indirect pathway modulation in cellular models?

- Methodological Answer:

- Enzyme Assays: Perform in vitro kinase/protease assays with purified targets (e.g., MMP-3, IL-6) to measure direct inhibition (IC).

- Pathway Analysis: Use siRNA knockdown or CRISPR-Cas9 to silence putative targets. If activity persists, investigate downstream signaling (e.g., phosphoproteomics).

- Competitive Binding: Employ fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinities .

Q. How can computational methods predict the compound’s electronic properties for drug design?

- Methodological Answer:

- Density Functional Theory (DFT): Calculate HOMO/LUMO energies (B3LYP/6-31G* basis set) to assess redox potential.

- Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., IL-6 receptor). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability.

- QSAR Modeling: Train models on derivative datasets to predict logP, solubility, and bioavailability .

Q. What analytical approaches resolve contradictions in reported crystallographic data for polymorphs?

- Methodological Answer:

- X-ray Powder Diffraction (XRPD): Compare experimental diffractograms with simulated patterns from single-crystal data.

- Thermogravimetric Analysis (TGA): Identify hydrate/solvate forms by weight loss profiles.

- Solid-State NMR: Distinguish polymorphs via chemical shift anisotropy .

Q. How can metabolic pathways be elucidated in in vitro hepatocyte models?

- Methodological Answer:

- Incubation: Treat primary hepatocytes with 10 µM compound for 0–24 hours. Quench metabolism with acetonitrile.

- Metabolite Profiling: Use LC-QTOF-MS (ESI+ mode) to detect phase I (oxidation, demethylation) and phase II (glucuronidation) metabolites.

- Stable Isotope Tracing: Synthesize -labeled analogs to track metabolic fate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.